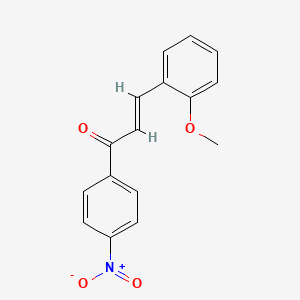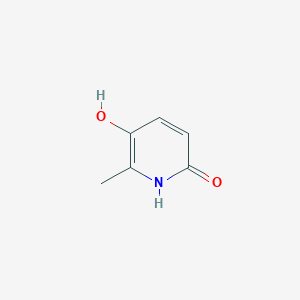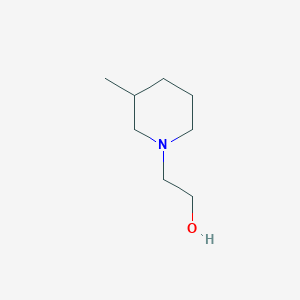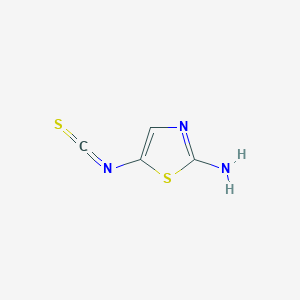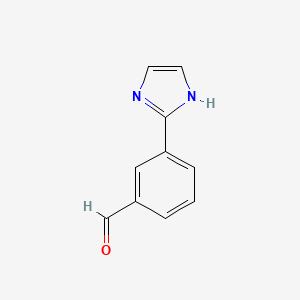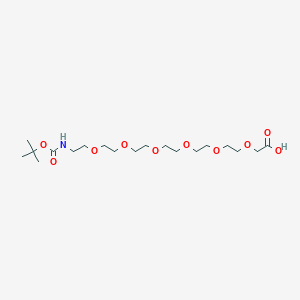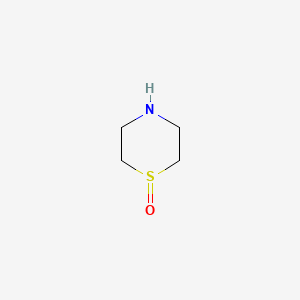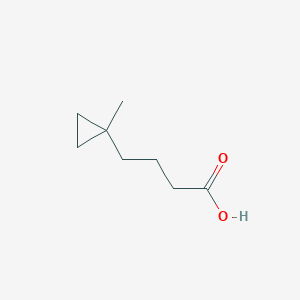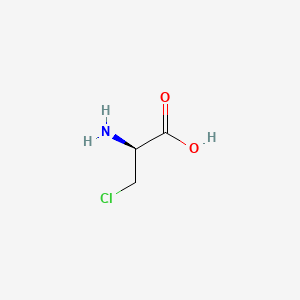
3-chloro-D-alanine
Description
3-chloroalanine is a chloroalanine obtained by replacement of one of the methyl hydrogens of alanine by a chloro group. It is a non-proteinogenic alpha-amino acid, an organochlorine compound and a chloroalanine.
Propriétés
IUPAC Name |
2-amino-3-chloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927558 | |
| Record name | beta-Chloroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-36-0, 39217-38-4, 13215-35-5 | |
| Record name | β-Chloroalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC337715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Chloroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-chloro-D-alanine acts as a potent inhibitor of alanine racemase, an enzyme crucial for bacterial cell wall synthesis. [, ] It achieves this by binding to the enzyme's active site and undergoing a β-elimination reaction. [, ] This interaction disrupts the formation of D-alanine, a key component of peptidoglycans in bacterial cell walls, ultimately leading to bacterial growth inhibition. [, ]
ANone: While the provided research excerpts don't explicitly detail the spectroscopic data, they do confirm that this compound is the D-isomer of the amino acid. Its molecular formula is C3H6ClNO2, and its molecular weight is 123.55 g/mol.
A: While this compound itself isn't typically used as a catalyst, it serves as a substrate for specific enzymes. One such enzyme is this compound chloride-lyase, found in certain Pseudomonas putida strains. [, ] This enzyme catalyzes the conversion of this compound into pyruvate, ammonia, and chloride ions through an α,β-elimination reaction. [, ] Interestingly, this enzyme can also catalyze a β-replacement reaction in the presence of sodium hydrosulfide, yielding D-cysteine. [, , , ] This characteristic allows researchers to explore the enzymatic synthesis of D-cysteine using this compound as a starting material. [, , ]
A: The provided research highlights the development of this compound-resistant strains of Pseudomonas putida. [] These bacteria exhibit resistance due to the presence of the enzyme this compound chloride-lyase. [] This enzyme effectively detoxifies this compound by converting it into less harmful byproducts, enabling bacterial survival. [] While specific cross-resistance patterns are not discussed in the provided research, it's plausible that bacteria resistant to other alanine racemase inhibitors, such as D-cycloserine, might exhibit cross-resistance to this compound.
A: Research indicates that treating Pseudomonas putida CR 1-1 cells with phenylhydrazine enhances the synthesis of D-cysteine from racemic 3-chloroalanine. [] This treatment selectively inhibits the synthesis of L-cysteine from 3-chloro-L-alanine and minimizes the enzymatic degradation of 3-chloro-L-alanine. [] As a result, the treated cells primarily convert this compound to D-cysteine, leading to a higher yield of the desired D-enantiomer. []
A: Research demonstrates the in vivo antibacterial efficacy of this compound against D. pneumoniae, S. pyogenes, and E. coli in mice models. [] This highlights its potential as an antibacterial agent. []
ANone: The provided research does not delve into the environmental impacts or degradation pathways of this compound. Further research is needed to assess its ecotoxicological effects and develop strategies to mitigate potential negative impacts.
A: Yes, research indicates that this compound serves as a valuable building block in synthesizing other biologically relevant molecules. For instance, it is used in the synthesis of S-(carboxymethyl)-D-cysteine. [] Additionally, this compound chloride-lyase from Pseudomonas putida CR 1-1 has been employed to synthesize various D-cysteine-related amino acids. []
A: Yes, alternative methods for D-cysteine synthesis exist. One such approach involves using racemic 3-chloroalanine and phenylhydrazine-treated Pseudomonas putida CR 1-1 cells. [] Another method utilizes the enzyme D-cysteine desulfhydrase from Escherichia coli, which can convert D-cysteine into hydrogen sulfide, pyruvate, and ammonia. [] This enzyme can also catalyze the β-replacement reaction of this compound with thioglycolic acid, yielding S-carboxymethyl-D-cysteine. [] Additionally, researchers have successfully synthesized optically active homocysteine from methionine and used it to prepare four stereoisomers of cystathionine. [] These alternative approaches offer viable pathways for obtaining D-cysteine and related compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/structure/B3133453.png)


